molecular formula C21H22FN3O4 B3992183 ETHYL 4-[2-(4-FLUOROBENZAMIDO)BENZOYL]PIPERAZINE-1-CARBOXYLATE

ETHYL 4-[2-(4-FLUOROBENZAMIDO)BENZOYL]PIPERAZINE-1-CARBOXYLATE

Cat. No.: B3992183
M. Wt: 399.4 g/mol
InChI Key: UBQPWAVBBPMWLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 4-[2-(4-FLUOROBENZAMIDO)BENZOYL]PIPERAZINE-1-CARBOXYLATE is a synthetic organic compound with the molecular formula C21H22FN3O4 and a molecular weight of 399.42 g/mol . This compound is characterized by the presence of a piperazine ring, a fluorobenzamido group, and an ethyl ester functional group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of ETHYL 4-[2-(4-FLUOROBENZAMIDO)BENZOYL]PIPERAZINE-1-CARBOXYLATE involves several steps. One common synthetic route includes the following steps:

    Formation of the Fluorobenzamido Intermediate: The reaction between 4-fluorobenzoic acid and an appropriate amine to form the fluorobenzamido intermediate.

    Coupling with Benzoyl Chloride: The intermediate is then reacted with benzoyl chloride to form the benzoyl derivative.

    Piperazine Ring Formation: The benzoyl derivative is then reacted with piperazine to form the piperazine ring.

    Esterification: Finally, the compound is esterified with ethanol to form the ethyl ester.

Industrial production methods may involve similar steps but are optimized for large-scale production, including the use of catalysts and specific reaction conditions to increase yield and purity.

Chemical Reactions Analysis

ETHYL 4-[2-(4-FLUOROBENZAMIDO)BENZOYL]PIPERAZINE-1-CARBOXYLATE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

ETHYL 4-[2-(4-FLUOROBENZAMIDO)BENZOYL]PIPERAZINE-1-CARBOXYLATE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 4-[2-(4-FLUOROBENZAMIDO)BENZOYL]PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with various receptors and enzymes, potentially modulating their activity. The fluorobenzamido group may enhance the compound’s binding affinity to certain targets, while the ethyl ester group can influence its pharmacokinetic properties .

Comparison with Similar Compounds

ETHYL 4-[2-(4-FLUOROBENZAMIDO)BENZOYL]PIPERAZINE-1-CARBOXYLATE can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl 4-[2-[(4-fluorobenzoyl)amino]benzoyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O4/c1-2-29-21(28)25-13-11-24(12-14-25)20(27)17-5-3-4-6-18(17)23-19(26)15-7-9-16(22)10-8-15/h3-10H,2,11-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBQPWAVBBPMWLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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